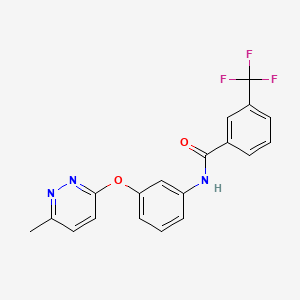

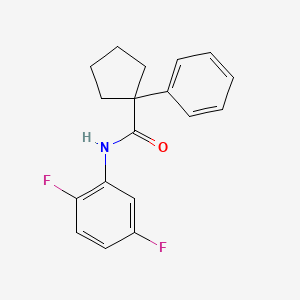

N-(3,4-difluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3,4-Difluorophenyl) 3-boronobenzamide” is a compound with the CAS Number: 1072946-15-6 and a molecular weight of 277.04 . It’s used in various applications due to its properties .

Synthesis Analysis

While specific synthesis information for “N-(3,4-difluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide” was not found, “3,4-Difluorophenyl isocyanate” is known to serve as a valuable reagent, catalyst, and intermediate in diverse chemical reactions .Molecular Structure Analysis

The molecular structure of “N-(3,4-Difluorophenyl) 3-boronobenzamide” has a linear formula of C13H10BF2NO3 .Chemical Reactions Analysis

“3,4-Difluorophenyl isocyanate (DFPI)” is a versatile chemical compound with broad applications in various fields. It serves as a valuable reagent, catalyst, and intermediate in diverse chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “3,4-Difluorophenyl isocyanate” include a density of 1.2±0.1 g/cm3, a boiling point of 186.4±30.0 °C at 760 mmHg, and a molecular weight of 155.102 .Scientific Research Applications

Polymer Synthesis and Material Science

One area of application involves the synthesis of aromatic polyamides containing ether linkages and pendant chains, leading to polymers with enhanced solubility and thermal stability. These materials are of interest due to their potential use in flexible films and high-performance fibers with significant thermal resistance (More, Pasale, & Wadgaonkar, 2010). Similarly, aromatic photoactive polyamides derived from novel dicarboxylic acids have been studied for their high yields, moderate viscosities, and potential in photoluminescence, showcasing their application in materials science, particularly in light-emitting devices (Mallakpour & Rafiee, 2007).

Organic Chemistry and Medicinal Chemistry

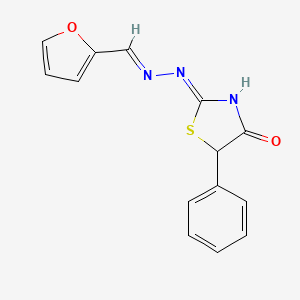

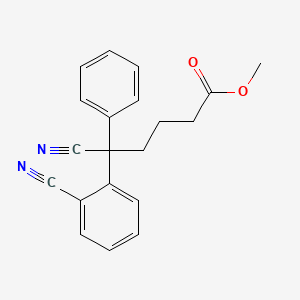

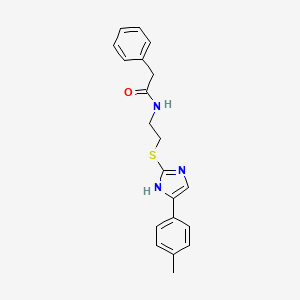

In organic chemistry, the synthesis and characterization of compounds for potential insecticidal activity have been explored, highlighting the chemical versatility and potential biological applications of isoxazole derivatives (Yu et al., 2009). Additionally, research into benzenesulfonamide derivatives for their antitumor activity and interaction with biological targets suggests a medicinal chemistry application. These studies involve the synthesis of novel compounds and their evaluation against various cancer cell lines, indicating the role of similar chemical structures in drug discovery and therapeutic applications (Fahim & Shalaby, 2019).

Supramolecular Chemistry

The study of supramolecular assemblies, such as those involving fluorophenyl groups, provides insights into the role of fluorine in molecular aggregation. This research is relevant for understanding the structural and electronic influences of fluorine substituents in chemical compounds, which can be critical for designing materials with specific properties (Mocilac, Osman, & Gallagher, 2016).

Advanced Material Applications

Research on organosoluble polyamides and polyimides based on fluorinated diamines shows the impact of chemical structure on solubility, thermal stability, and mechanical properties. Such materials are significant for advanced applications in aerospace, electronics, and coatings due to their exceptional performance characteristics (Liaw, Liaw, & Cheng, 2001).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2O2/c1-6-11(7(2)18-16-6)12(17)15-8-3-4-9(13)10(14)5-8/h3-5H,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANBYWDHBZZUZFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NC2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4,5-trimethoxybenzoate](/img/structure/B2846612.png)

![2-cyano-3-[4-fluoro-3-(thiophen-2-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2846613.png)

![1-(3-methoxypropyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2846614.png)

![(E)-3-(1,3-Benzodioxol-5-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2846619.png)